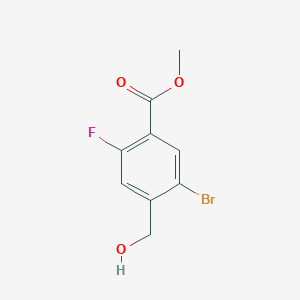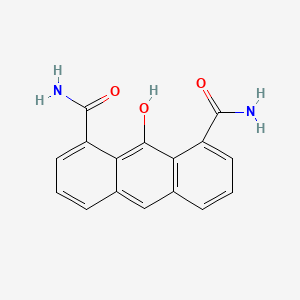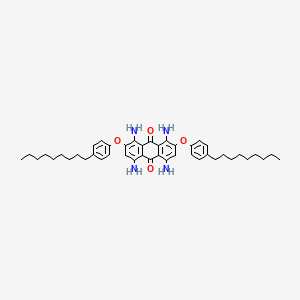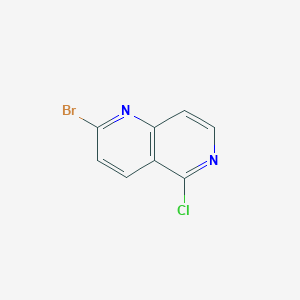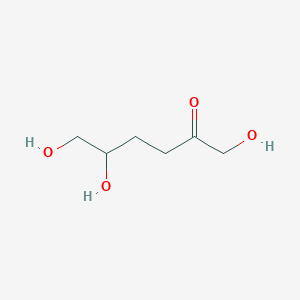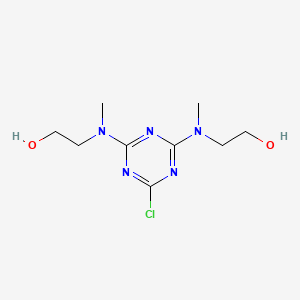
2,2'-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chloro group at the 6-position of the triazine ring and two diethanol groups linked through methylazanediyl bridges.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol typically involves the reaction of cyanuric chloride with diethanolamine in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) to facilitate the nucleophilic substitution of the chlorine atoms by the diethanolamine groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2’-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or alcohols.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or alcohols in the presence of a base (e.g., sodium carbonate) and solvents like dioxane or water.
Oxidation and reduction: Various oxidizing or reducing agents depending on the desired transformation.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted triazine derivatives.
Hydrolysis: Diethanolamine and triazine derivatives.
Scientific Research Applications
2,2’-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of herbicides, polymer stabilizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol involves its interaction with specific molecular targets. The chloro group and diethanolamine moieties allow the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can disrupt normal cellular functions, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another triazine derivative with similar reactivity but different substituents.
2-Chloro-4,6-diamino-1,3,5-triazine: Known for its use in herbicides like atrazine.
2,4,6-Trichloro-1,3,5-triazine: Commonly used as a precursor in the synthesis of other triazine derivatives.
Uniqueness
2,2’-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol is unique due to its specific combination of chloro and diethanolamine groups, which confer distinct chemical and biological properties. Its ability to undergo nucleophilic substitution and form stable covalent bonds with biomolecules makes it a valuable compound in various applications .
Properties
CAS No. |
62192-66-9 |
|---|---|
Molecular Formula |
C9H16ClN5O2 |
Molecular Weight |
261.71 g/mol |
IUPAC Name |
2-[[4-chloro-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]-methylamino]ethanol |
InChI |
InChI=1S/C9H16ClN5O2/c1-14(3-5-16)8-11-7(10)12-9(13-8)15(2)4-6-17/h16-17H,3-6H2,1-2H3 |
InChI Key |
ZKVZBJASQHOZOE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=NC(=NC(=N1)Cl)N(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[(E)-[(5R)-5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13134014.png)
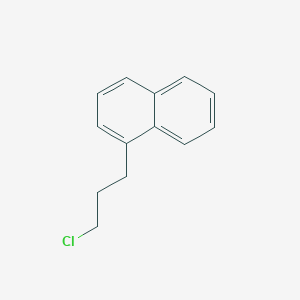
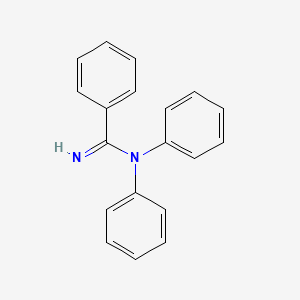
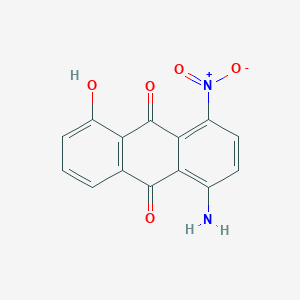

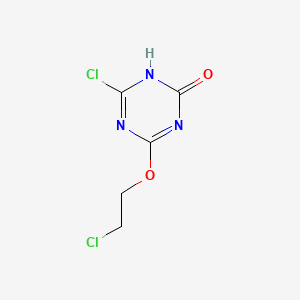

![4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo[2,3-f][1]benzofuran](/img/structure/B13134052.png)
